![molecular formula C7H13N3O3 B14589831 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol CAS No. 61532-84-1](/img/structure/B14589831.png)
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is a chemical compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a nitromethylidene group attached to a tetrahydropyrimidine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of unsaturated acyclic amides or ureas. This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure . Another approach involves the use of cyclic precursors, which can undergo intramolecular cyclization to form the desired tetrahydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitromethylidene group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitromethylidene group, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol moiety can yield aldehydes or carboxylic acids, while reduction of the nitromethylidene group can produce amines.
科学的研究の応用
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a potential lead compound for the development of new drugs, given its unique structural features. In medicine, it could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities. Additionally, in industry, this compound can be utilized in the development of new materials or as a catalyst in various chemical processes .
作用機序
The mechanism of action of 2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitromethylidene group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can then interact with cellular components, leading to various biological effects. Additionally, the tetrahydropyrimidine ring may interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: This compound shares the tetrahydropyrimidine ring structure but lacks the nitromethylidene and ethan-1-ol groups.
2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]methanol: Similar to the target compound but with a methanol group instead of ethan-1-ol.
Uniqueness
2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol is unique due to the presence of both the nitromethylidene and ethan-1-ol groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
61532-84-1 |
|---|---|
分子式 |
C7H13N3O3 |
分子量 |
187.20 g/mol |
IUPAC名 |
2-[2-(nitromethylidene)-1,3-diazinan-1-yl]ethanol |
InChI |
InChI=1S/C7H13N3O3/c11-5-4-9-3-1-2-8-7(9)6-10(12)13/h6,8,11H,1-5H2 |
InChIキー |
OIXJJUYTTQAOLG-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


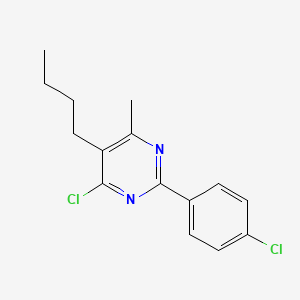
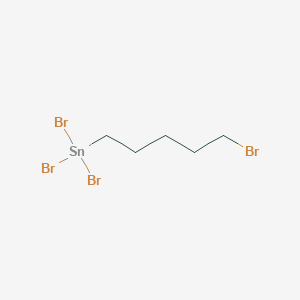
propanedioate](/img/structure/B14589763.png)
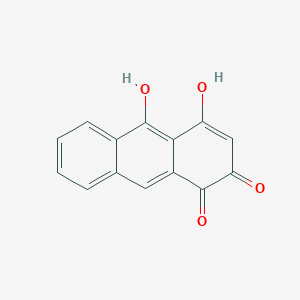
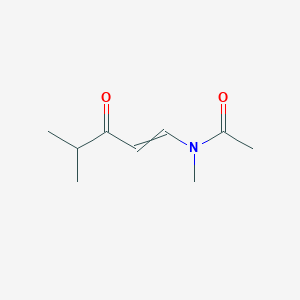
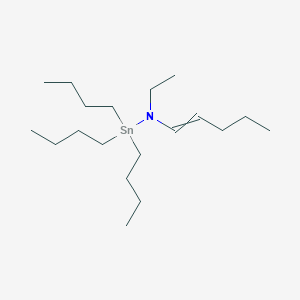
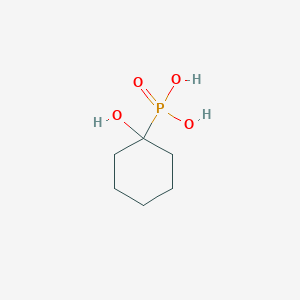

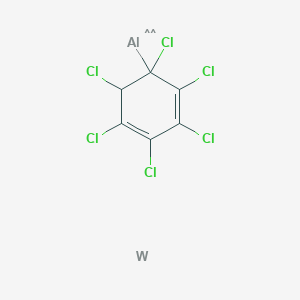
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
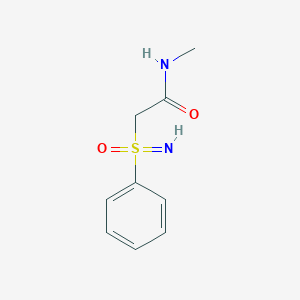
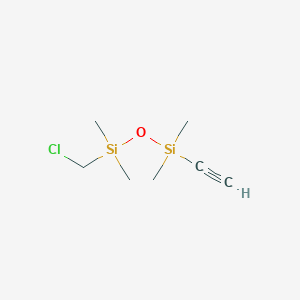
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)

